molecular formula C17H21ClN2O B4919798 1-{2-[isopropyl(phenyl)amino]-2-oxoethyl}-4-methylpyridinium chloride

1-{2-[isopropyl(phenyl)amino]-2-oxoethyl}-4-methylpyridinium chloride

Cat. No.: B4919798
M. Wt: 304.8 g/mol
InChI Key: PHVVRDNLVQPARH-UHFFFAOYSA-M
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Description

1-{2-[isopropyl(phenyl)amino]-2-oxoethyl}-4-methylpyridinium chloride, also known as IMMP, is a chemical compound that has been widely used in scientific research due to its unique properties.

Future Directions

Future research on this compound could focus on elucidating its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve both experimental studies and computational modeling .

Mechanism of Action

Target of Action

The primary target of this compound is the benzene ring . The benzene ring is a key component of many biological molecules and plays a crucial role in various biochemical reactions .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the benzylic position in the biochemical pathways . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring . The compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The compound’s reactivity at the benzylic position suggests that it may undergo extensive metabolism, potentially affecting its bioavailability .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This can lead to changes in the molecular structure and potentially alter the function of the target molecule .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of other reactive species, the pH of the environment, and the temperature . Additionally, the compound’s stability could be influenced by these factors, potentially affecting its efficacy .

Properties

IUPAC Name

2-(4-methylpyridin-1-ium-1-yl)-N-phenyl-N-propan-2-ylacetamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N2O.ClH/c1-14(2)19(16-7-5-4-6-8-16)17(20)13-18-11-9-15(3)10-12-18;/h4-12,14H,13H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVVRDNLVQPARH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)CC(=O)N(C2=CC=CC=C2)C(C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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